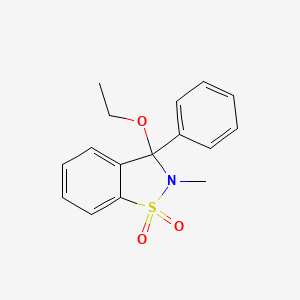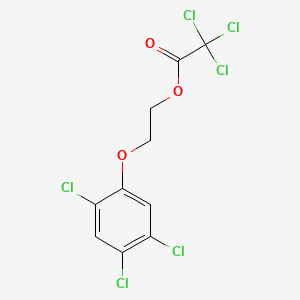
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester is a chemical compound with the molecular formula C13H18N2O3. . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester typically involves the reaction of carbanilic acid derivatives with dimethylcarbamoyl chloride and ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Carbanilic acid derivative+Dimethylcarbamoyl chloride+Ethanol→Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with organic carbonates like dimethyl carbonate in the presence of catalysts such as iron-chrome catalysts . This method is advantageous as it avoids the use of toxic and corrosive phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbanilic acid and ethanol.
Oxidation: The compound can be oxidized to form N-(dimethylcarbamoylmethyl)carbanilic acid.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products
Hydrolysis: Carbanilic acid and ethanol.
Oxidation: N-(dimethylcarbamoylmethyl)carbanilic acid.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of pesticides and herbicides due to its carbamate structure.
Mécanisme D'action
The mechanism of action of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Comparaison Avec Des Composés Similaires
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester can be compared with other carbamate compounds such as:
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Phenyl carbamate: Studied for its potential biological activities and used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
101265-52-5 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl N-[2-(dimethylamino)-2-oxoethyl]-N-phenylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)15(10-12(16)14(2)3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clé InChI |
KKKOWMCMYOJAPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


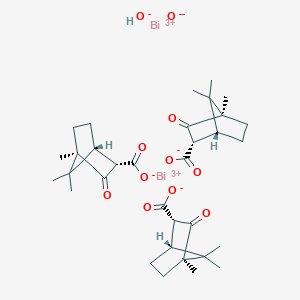
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
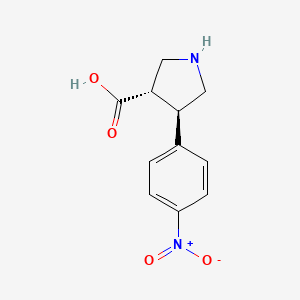
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
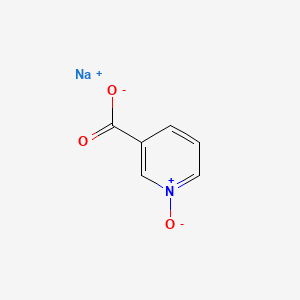

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
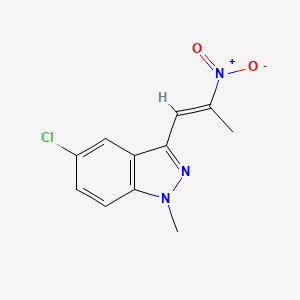
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

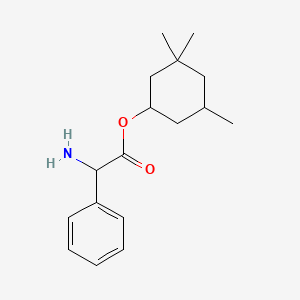
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
